Sterebin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sterebin A is a labdane-type diterpene isolated from the leaves of Stevia rebaudiana, a plant known for its sweetening properties. Stevia rebaudiana, commonly referred to as sweet leaf or sugar leaf, is a perennial herb native to Paraguay and Brazil. The plant is renowned for its sweet-tasting compounds, primarily steviol glycosides, which are used as natural sweeteners .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sterebin A can be extracted from the leaves of Stevia rebaudiana using various extraction methods. One common method involves the use of methanol as a solvent. The dried and powdered leaves are extracted with hot methanol, and the extract is then evaporated to dryness. The residue is dissolved in water and further purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes. Techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction are employed to enhance yield and purity. These methods are preferred due to their efficiency and environmental friendliness .

Analyse Des Réactions Chimiques

Types of Reactions

Sterebin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Various substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds. These products have different biological and chemical properties, making them useful in various applications .

Applications De Recherche Scientifique

Chemical and Biological Properties

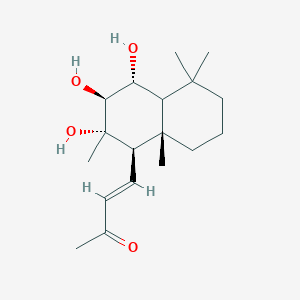

Sterebin A is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a butenone moiety. Its chemical formula is C20H30O10, and it is notable for its sweet taste, making it a candidate for natural sweeteners. The compound exhibits significant biological activities, including:

- Anti-inflammatory Properties : Research indicates that this compound can suppress the production of pro-inflammatory mediators in murine macrophages, suggesting its potential in treating inflammatory diseases.

- Antioxidant Activity : In vitro studies have shown that this compound possesses free radical scavenging capabilities, which may protect cells from oxidative damage.

- Blood Sugar Regulation : Preliminary studies suggest that this compound may influence glucose metabolism, potentially aiding in blood sugar regulation .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Inflammatory Diseases : Due to its anti-inflammatory properties, this compound is being investigated for its role in managing conditions such as arthritis and other inflammatory disorders.

- Metabolic Disorders : The compound's effect on glucose metabolism positions it as a potential therapeutic agent for diabetes management .

- Antimicrobial Activity : Limited studies suggest that this compound may exhibit antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Industrial Applications

This compound's unique properties make it valuable in various industries:

- Food Industry : As a natural sweetener, this compound can be utilized in food products as an alternative to artificial sweeteners. Its non-caloric nature aligns with the growing demand for healthier food options.

- Pharmaceutical Industry : The compound is being researched for its potential applications in drug development, particularly in formulating medications targeting inflammation and metabolic disorders.

Research Findings and Case Studies

Recent studies have provided insights into the applications of this compound:

Mécanisme D'action

Sterebin A exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antioxidant Activity: This compound scavenges free radicals, protecting cells from oxidative damage.

Molecular Targets: Key molecular targets include nuclear factor-kappa B (NF-κB) and various inflammatory mediators.

Comparaison Avec Des Composés Similaires

Sterebin A can be compared with other labdane-type diterpenes such as:

- Austroinulin

- Iso-austroinulin

- Sterebin E

- Sterebin E acetate

- This compound acetate

Uniqueness

This compound is unique due to its specific anti-inflammatory and antioxidant properties. While other labdane-type diterpenes also exhibit similar properties, this compound’s specific molecular structure and functional groups contribute to its distinct biological activities .

Conclusion

This compound from Stevia rebaudiana is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable compound for further research and development.

Activité Biologique

Sterebin A, a bisnorditerpenoid compound derived from the plant Blumea aromatic, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound's chemical formula is C15H22O, and it exhibits properties typical of terpenoids, including hydrophobicity and the ability to interact with various biological membranes.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). These findings suggest its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

3. Antimicrobial Activity

The compound demonstrates notable antimicrobial activity against a range of pathogens. Studies have reported that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its efficacy against multi-drug resistant strains is particularly promising.

The mechanisms underlying the biological activities of this compound involve various pathways:

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby increasing cellular resistance to oxidative damage.

- Inflammatory Pathway Modulation : The compound modulates signaling pathways associated with inflammation, particularly the NF-kB pathway, which plays a central role in immune response.

- Membrane Interaction : As a terpenoid, this compound interacts with lipid membranes, affecting membrane fluidity and potentially altering the function of membrane-bound proteins.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antioxidant Activity : In a study assessing the antioxidant capacity of various terpenoids, this compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating effective lipid peroxidation inhibition .

- Anti-inflammatory Research : In vivo experiments using murine models of inflammation demonstrated that administration of this compound significantly reduced paw swelling and histological signs of inflammation compared to untreated groups .

- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans, showing inhibition zones comparable to conventional antibiotics .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVJPXABQYFWPD-GSZDNMEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/[C@@H]1[C@]2(CCCC(C2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.